Chlorhydrate de 3-phényl-2-propynylamine

Vue d'ensemble

Description

3-Phenyl-2-propyn-1-amine hydrochloride is not directly studied in the provided papers; however, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, the study of biogenic amines and their derivatization for analysis by LC-MS/MS and 19F NMR , the development of a fluorogenic reagent for primary amines , and the investigation of reactions with alicyclic amines are all relevant to understanding the chemical behavior of amines and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds , and reductive amination processes . These methods are indicative of the types of synthetic routes that might be employed for the synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride, although the specific details would differ based on the unique structure of the target compound.

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations [5, 7] are common techniques used to determine the molecular geometry and electronic structure of organic compounds. These studies provide detailed information on the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of a compound like 3-Phenyl-2-propyn-1-amine hydrochloride.

Chemical Reactions Analysis

The reactivity of amines with various reagents is well-documented, including their reactions with isothiocyanates , thionocarbonates , and ketones . These reactions often involve the formation of intermediates and can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric hindrance, and solvent effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines and their derivatives can be characterized by techniques such as FTIR and Raman spectroscopy , NMR , and fluorescence studies . These methods provide information on the vibrational modes, electronic transitions, and interactions with other molecules, which are crucial for understanding the behavior of 3-Phenyl-2-propyn-1-amine hydrochloride in different environments.

Applications De Recherche Scientifique

C9H10ClN C_9H_{10}ClN C9H10ClN

, sert de bloc de construction polyvalent dans divers domaines de recherche .Cellules solaires pérovskites sans plomb

Une application récente dans les énergies renouvelables est l'utilisation du chlorhydrate de 3-phényl-2-propynylamine dans le développement de cellules solaires pérovskites sans plomb . Les chercheurs ont constaté que l'ajout de ce composé aux films de pérovskite d'iodure d'étain de formamidinium peut améliorer l'efficacité et la stabilité des cellules solaires. Il contribue à créer des cristaux plus grands et plus orientés au sein du film, améliorant ainsi les performances globales des cellules solaires.

Matériaux auto-cicatrisants

L'ajout du This compound à certains matériaux peut conférer des propriétés auto-cicatrisantes . Dans le contexte des cellules solaires, cela signifie que l'efficacité des cellules peut être récupérée après dégradation en les plaçant dans une atmosphère inerte. Cette propriété est très bénéfique pour prolonger la durée de vie des dispositifs et réduire les coûts de maintenance.

Mécanisme D'action

Target of Action

The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Action Environment

The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .

Safety and Hazards

Orientations Futures

Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.

Propriétés

IUPAC Name |

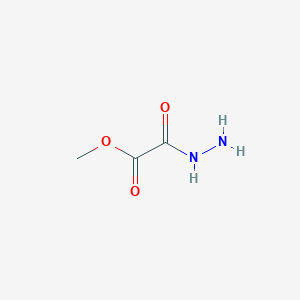

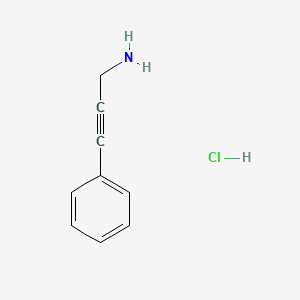

3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMJZCFMAEDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474700 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30011-36-0 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)